6-(2,6-Difluorophenyl)pyrimidin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
4-(2,6-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLMKHXADNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this inhibition can lead to apoptosis or programmed cell death.
Result of Action
The inhibition of CDK2 by this compound results in the arrest of the cell cycle, preventing cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
Biochemische Analyse
Biochemical Properties
6-(2,6-Difluorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell cycle progression. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by this compound can lead to cell cycle arrest, thereby affecting cell proliferation. Moreover, this compound may alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types. The impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular pathways. Changes in gene expression resulting from these interactions further contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting CDK2 activity and inducing cell cycle arrest. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and apoptosis in certain cell types. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites may further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates. The metabolic pathways of this compound influence its pharmacokinetics and overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is determined by its physicochemical properties and interactions with tissue-specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it may be transported to the nucleus, where it can influence gene expression and cell cycle regulation. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Biologische Aktivität
6-(2,6-Difluorophenyl)pyrimidin-4-ol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7F2N3O. The presence of a pyrimidin-4-ol moiety combined with a difluorophenyl group contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 225.18 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth.
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was evaluated against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results indicate promising potential for development as an antibiotic agent.
Cytotoxicity and Cancer Research
The compound has also been investigated for its cytotoxic effects on cancer cell lines. A notable study by Johnson et al. (2024) reported:
- Cell lines tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 values :
- HeLa: 15 µM
- MCF-7: 25 µM
These findings suggest that this compound may serve as a lead compound for anticancer drug development.
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with other pyrimidine derivatives.
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Moderate | 15 µM (HeLa) |
| Pyrimidine derivative A | Low | 30 µM (HeLa) |
| Pyrimidine derivative B | High | 20 µM (MCF-7) |
This table illustrates that while some related compounds exhibit higher antimicrobial activity, this compound shows competitive cytotoxicity against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine () serves as a key structural analog for comparison. Below is a detailed analysis:
| Property | 6-(2,6-Difluorophenyl)pyrimidin-4-ol | 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine |
|---|---|---|
| Molecular Formula | C₁₀H₇F₂N₂O | C₁₇H₉Cl₂F₃N₂ |
| Molecular Weight (g/mol) | 209.15 | 369.20 |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 3 | 5 |
| Key Substituents | - 6: 2,6-Difluorophenyl - 4: Hydroxyl |
- 6: 3,5-Dichlorophenyl - 2: Phenyl - 4: Trifluoromethyl |
Key Observations:
Fluorine vs.
Molecular Weight and Druglikeness :
- The target compound’s lower molecular weight (~209 g/mol) aligns better with Lipinski’s rule of five, suggesting enhanced oral bioavailability compared to the analog (~369 g/mol) .
Hydrogen-Bonding Capacity: The hydroxyl group in the target compound provides an additional H-bond donor, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the analog’s lack of donors .
Electronic and Steric Considerations
- In contrast, the trifluoromethyl group withdraws electron density, creating a more electrophilic ring system .
- Steric Hindrance :
Comparison with Other Pyrimidine Derivatives ()
While lists agrochemicals like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide), these compounds differ fundamentally in core structure (e.g., triazolo or oxazolidinyl rings) and functional groups. Such differences render direct comparisons less relevant, though they underscore the versatility of pyrimidine derivatives in agrochemistry .
Vorbereitungsmethoden
Cyclization Approach Using β-Dicarbonyl Compounds and Amidines
One classical method for synthesizing pyrimidin-4-ol derivatives involves the condensation of β-dicarbonyl compounds with amidines or guanidine derivatives under basic or acidic conditions.
- Starting materials: β-diketones or β-ketoesters bearing fluorinated aryl groups.
- Reaction conditions: Reflux in polar solvents such as ethanol or methanol, sometimes in the presence of bases like sodium ethoxide or sodium methoxide.
- Mechanism: The nucleophilic attack of the amidine nitrogen on the β-dicarbonyl compound followed by cyclization and tautomerization yields the pyrimidin-4-ol ring.
For 6-(2,6-Difluorophenyl)pyrimidin-4-ol, the β-dicarbonyl precursor is functionalized with the 2,6-difluorophenyl group, enabling the direct formation of the target compound upon cyclization.
Halogenated Pyrimidine Intermediate Route
Another efficient method involves the synthesis of halogenated pyrimidine intermediates, such as 4-chloro-6-(2,6-difluorophenyl)pyrimidine, followed by hydrolysis to introduce the hydroxyl group at the 4-position.
- Step 1: Preparation of 4-chloro-6-(2,6-difluorophenyl)pyrimidine via nucleophilic aromatic substitution or cross-coupling reactions.
- Step 2: Hydrolysis of the 4-chloro group under basic or acidic conditions to yield this compound.
- Solvents and reagents: Commonly used solvents include dichloromethane, ethanol, or water; bases like sodium hydroxide or acids such as hydrochloric acid facilitate hydrolysis.
- Reaction conditions: Reflux or controlled heating with stirring, sometimes under inert atmosphere to prevent side reactions.
This method provides good control over substitution patterns and allows for the introduction of the difluorophenyl group at an early stage.
Reductive Amination and Subsequent Functionalization
Based on related pyrimidine syntheses, reductive amination steps can be employed to modify amino-substituted intermediates, followed by methylation or other functional group transformations to achieve the desired substitution pattern on the pyrimidine ring.
- Example: Reduction of nitro-substituted pyrimidines to amino derivatives using Raney nickel in DMF, followed by reductive amination with aldehydes bearing fluorinated phenyl groups.
- Final step: Hydroxylation or methylation to obtain the pyrimidin-4-ol core.
Though specific examples for this compound are limited, analogous procedures have been documented for structurally related compounds.
Data Table: Summary of Preparation Methods
Q & A
Q. What are the common synthetic routes for 6-(2,6-difluorophenyl)pyrimidin-4-ol, and how do intermediate structures influence yield?
The synthesis of pyrimidine derivatives typically involves condensation reactions or nucleophilic substitution. For example, intermediates like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine (CAS: 954221-58-0) are key precursors, where chlorine atoms at the 4-position undergo substitution with hydroxyl groups under basic conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature) is critical, as steric hindrance from the 2,6-difluorophenyl substituent may reduce reactivity. Purity and yield are often monitored via HPLC, with reported yields for analogous compounds ranging from 50–75% under optimized conditions .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key analytical methods include:
- NMR spectroscopy : H and F NMR identify substituent positions and electronic environments. For example, fluorine atoms in the 2,6-difluorophenyl group produce distinct splitting patterns due to coupling with aromatic protons .
- IR spectroscopy : Stretching frequencies for hydroxyl (3200–3500 cm) and pyrimidine ring (1600–1650 cm) groups confirm functional groups .
- X-ray crystallography : Resolves steric effects of the 2,6-difluorophenyl moiety, as seen in related structures like 2-fluoro-5-(4-fluorophenyl)pyridine, which exhibits planar geometry with dihedral angles <10° between rings .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in modifying the pyrimidine ring of this compound?
Regioselectivity in substitution reactions is influenced by electronic and steric factors. For example, chlorination at the 4-position (as in 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol, CAS: 1240599-08-9) is favored due to the electron-withdrawing effect of the hydroxyl group, which activates adjacent positions for electrophilic attack . Computational methods (e.g., DFT calculations) predict reactive sites, while directing groups (e.g., boronic acids) enhance selectivity, as demonstrated in Suzuki couplings for pyrimidine derivatives .
Q. How do structural modifications of this compound impact its biological activity?
Structure-activity relationship (SAR) studies reveal that fluorine substituents enhance metabolic stability and binding affinity. For instance, replacing the hydroxyl group with a methylthio group (as in 6-methylthieno[2,3-d]pyrimidine-4-thiol, CAS: 25710-07-0) increases lipophilicity, improving membrane permeability . Bioisosteric replacements (e.g., pyridopyrimidinones) retain activity while reducing toxicity, as seen in 7-fluoropyrido[4,3-d]pyrimidin-4(1H)-one, which showed potent kinase inhibition (IC < 50 nM) .
Q. What are the degradation pathways of this compound under physiological conditions?
Stability studies in buffered solutions (pH 1–10) reveal hydrolysis of the hydroxyl group to form pyrimidinone derivatives, accelerated under acidic conditions. Photodegradation studies using UV-Vis spectroscopy show that the difluorophenyl group enhances photostability compared to non-fluorinated analogs. Degradation products are characterized via LC-MS, with major fragments corresponding to loss of fluorine atoms (m/z –38) .
Q. How can researchers resolve contradictions in reported biological data for pyrimidine derivatives?
Discrepancies in activity data (e.g., IC values) often arise from assay variability or impurities. For example, anti-inflammatory activity of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives varied by >10-fold across studies due to differences in cell lines (e.g., RAW264.7 vs. THP-1) . Standardizing protocols (e.g., using reference compounds like celecoxib) and validating purity (>95% by HPLC) are recommended .
Methodological Considerations
Q. What computational tools predict the binding modes of this compound with target proteins?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR). Fluorine atoms participate in hydrophobic interactions and halogen bonding, as observed in crystal structures of fluorinated pyrimidines complexed with DHFR (PDB: 1U72) . Free energy calculations (MM-PBSA) quantify binding affinities, with ΔG values correlating with experimental IC data (R > 0.8) .
Q. How can researchers design derivatives of this compound with improved pharmacokinetic properties?
Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
